Dehydrorabelomycin

Übersicht

Beschreibung

Dehydrorabelomycin is a member of the angucycline family of natural products, which are known for their diverse biological activities. This compound is a type II polyketide and serves as a key intermediate in the biosynthesis of various other angucyclines, including kinamycin

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dehydrorabelomycin can be synthesized through a series of enzymatic reactions involving type II polyketide synthases. The biosynthesis typically involves the elongation of a polyketide chain through repetitive condensation reactions, followed by post-modification steps . In laboratory settings, the compound can be produced in Escherichia coli by introducing specific genes such as alpS, which enhances the production yield .

Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered microorganisms, such as Escherichia coli, to optimize the yield.

Analyse Chemischer Reaktionen

Types of Reactions: Dehydrorabelomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative C-C bond cleavage catalyzed by FAD-dependent oxygenases, such as AlpJ . This reaction is crucial for the formation of other angucycline derivatives.

Common Reagents and Conditions: The oxidative reactions involving this compound typically require cofactors like FADH2 or FMNH2, which are provided by flavin reductases . These reactions often occur under aerobic conditions and can be quenched by superoxide dismutase .

Major Products Formed: The major products formed from the oxidative cleavage of this compound include various angucycline derivatives, which possess unique chemical scaffolds and biological activities .

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Metabolic Engineering

Dehydrorabelomycin serves as a crucial precursor in the biosynthesis of kinamycin and other related compounds. Recent studies have demonstrated the successful heterologous production of this compound in Escherichia coli, leading to a nearly 25-fold increase in yield through metabolic engineering techniques. This enhancement was achieved by utilizing a discrete thioesterase, AlpS, which plays a vital role in offloading the polyketide chain during biosynthesis . This approach not only increases the production efficiency of this compound but also provides insights into the mechanisms governing type II polyketide synthesis.

Intermediate in Antibiotic Production

This compound is recognized as an important intermediate in the biosynthesis of oviedomycin, another potent antibiotic. In metabolic engineering experiments, it was observed that increased precursor availability led to the accumulation of this compound when attempting to overproduce oviedomycin. By refactoring specific genes involved in its conversion, researchers were able to significantly reduce this compound levels while increasing oviedomycin production by 5.6 times . This highlights the compound's role not only as an intermediate but also as a target for optimizing antibiotic production pathways.

Bioconversion Studies

The bioconversion potential of this compound has been explored through various studies focusing on its transformation into other bioactive metabolites. For instance, research involving Streptomyces venezuelae demonstrated that this compound can be rapidly consumed and converted into jadomycin A under specific conditions, indicating its utility in bioconversion processes . Such studies are critical for understanding how natural products can be modified to enhance their therapeutic properties.

Genetic Manipulation and Discovery of New Metabolites

The application of genetic manipulation techniques has enabled researchers to activate cryptic biosynthetic pathways that produce this compound and related compounds. For example, mutations in rifampin resistance genes have been shown to activate silent secondary metabolite gene clusters in actinomycetes, leading to increased production of various antibiotics including those derived from this compound . This approach not only aids in discovering new metabolites but also enhances our understanding of microbial secondary metabolism.

Potential Therapeutic Applications

Given its role as an antibiotic precursor, this compound holds potential therapeutic applications. Its derivatives may exhibit antimicrobial properties that could be exploited for developing new antibiotics to combat resistant strains of bacteria. Additionally, ongoing research into its biosynthetic pathways may lead to novel strategies for synthesizing analogs with improved efficacy or reduced toxicity.

Data Summary

Wirkmechanismus

The mechanism of action of dehydrorabelomycin involves its role as an intermediate in the biosynthesis of other angucyclines. Enzymes like AlpJ catalyze the oxidative cleavage of this compound, leading to the formation of biologically active compounds . These enzymes utilize molecular oxygen to generate reactive oxygen species, which facilitate the cleavage and rearrangement of the polyketide chain .

Vergleich Mit ähnlichen Verbindungen

Dehydrorabelomycin is unique among angucyclines due to its specific role as a biosynthetic intermediate. Similar compounds include:

Kinamycin: Another angucycline derivative with potent anticancer properties.

Gilvocarcin: Known for its antibacterial and antitumor activities.

Lomaiviticin: A diazo natural product with exceptional chemotherapeutic potential.

These compounds share structural similarities with this compound but differ in their biological activities and specific biosynthetic pathways.

Eigenschaften

IUPAC Name |

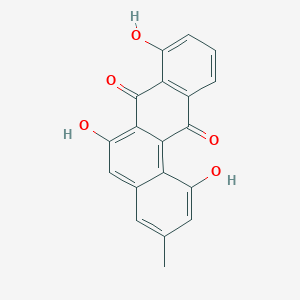

1,6,8-trihydroxy-3-methylbenzo[a]anthracene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5/c1-8-5-9-7-13(22)16-17(14(9)12(21)6-8)18(23)10-3-2-4-11(20)15(10)19(16)24/h2-7,20-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVIKROZFPIERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.